4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol
Description
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-[(1R,2S)-1-amino-2-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-6(11)9(10)7-2-4-8(12)5-3-7/h2-6,9,11-12H,10H2,1H3/t6-,9-/m0/s1 |
InChI Key |
LERQUQVEZIFCKB-RCOVLWMOSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=C(C=C1)O)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol typically involves the following steps:
Starting Material: The synthesis begins with phenol as the starting material.
Functional Group Introduction:
Reaction Conditions: Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and catalysts such as palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in studies related to enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of antioxidants, ultraviolet absorbers, and flame retardants.
Mechanism of Action
The mechanism of action of 4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol involves its interaction with specific molecular targets and pathways. For example, it may act on adrenergic receptors, leading to various physiological effects. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Structural and Stereochemical Differences
The table below highlights key structural and physicochemical distinctions between 4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol and related compounds:
Key Observations:
- Stereochemistry and Positional Isomerism: The target compound’s 1R-amino and 2S-hydroxy configuration contrasts with (−)-4-Hydroxynorephedrin (2S-amino, 1R-hydroxy), which may alter hydrogen-bonding patterns and receptor affinity .
- Electronic Effects: The difluoro and nitrile substituents in 4-((1S,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile introduce electron-withdrawing effects, which could modulate reactivity in catalytic applications .
Physicochemical and Pharmacological Implications
Hydrogen Bonding and Solubility:
The target compound’s adjacent amino and hydroxyl groups enable intramolecular hydrogen bonding, enhancing stability and aqueous solubility compared to 4-[(2S)-2-aminopropyl]phenol, which lacks a hydroxyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
